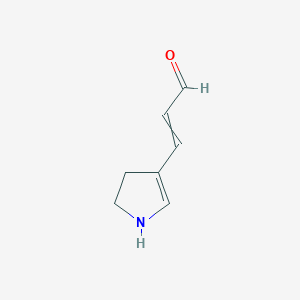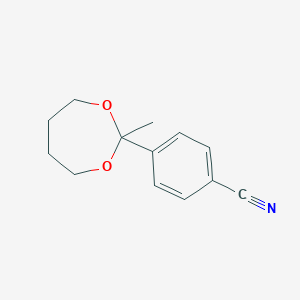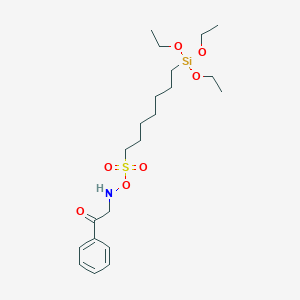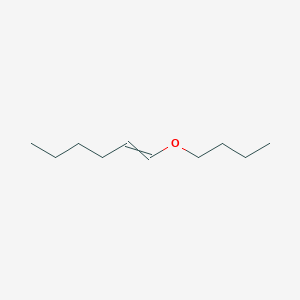
Methyl 2-nitrosopent-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-nitrosopent-4-enoate is an organic compound with the molecular formula C6H9NO3 It is a nitroso derivative of pentenoic acid and features a nitroso group (-NO) attached to the second carbon of the pent-4-enoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-nitrosopent-4-enoate can be synthesized through several methods. One common approach involves the nitrosation of methyl pent-4-enoate. This reaction typically requires a nitrosating agent such as sodium nitrite (NaNO2) in the presence of an acid, often hydrochloric acid (HCl), to generate the nitroso group. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitroso compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-nitrosopent-4-enoate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group (-NO2).
Reduction: The nitroso group can be reduced to form an amino group (-NH2).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Methyl 2-nitropent-4-enoate.
Reduction: Methyl 2-aminopent-4-enoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-nitrosopent-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of nitroso compounds on biological systems, including their potential as signaling molecules.
Medicine: Research into the pharmacological properties of nitroso compounds includes their potential use as therapeutic agents.
Industry: this compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of methyl 2-nitrosopent-4-enoate involves its interaction with biological molecules through the nitroso group. This group can form covalent bonds with nucleophilic sites on proteins and other macromolecules, leading to modifications that affect their function. The compound may also participate in redox reactions, influencing cellular signaling pathways and oxidative stress responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-nitropent-4-enoate: An oxidized form of methyl 2-nitrosopent-4-enoate.
Methyl 2-aminopent-4-enoate: A reduced form of the compound.
Methyl 2-hydroxypent-4-enoate: A hydroxylated derivative.
Uniqueness
This compound is unique due to its nitroso group, which imparts distinct chemical reactivity compared to its nitro, amino, and hydroxyl analogs. This reactivity makes it a valuable compound for studying nitroso chemistry and its applications in various fields.
Propriétés
Numéro CAS |
919763-65-8 |
|---|---|
Formule moléculaire |
C6H9NO3 |
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
methyl 2-nitrosopent-4-enoate |
InChI |
InChI=1S/C6H9NO3/c1-3-4-5(7-9)6(8)10-2/h3,5H,1,4H2,2H3 |
Clé InChI |
OFWKQKMZMQFYAE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC=C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14188433.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-(butylthio)-3-iodo-1-(phenylsulfonyl)-](/img/structure/B14188435.png)



![(1E)-3-(4-Nitrophenyl)-1-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}triaz-1-ene](/img/structure/B14188451.png)

![N-Hydroxy-N~2~-{[4-(trifluoromethyl)phenyl]methyl}glycinamide](/img/structure/B14188472.png)
![1-Phenyl-6-[4-[3-phenyl-5-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B14188485.png)
